Derpanicate: Structural Deconstruction and Pharmacological Profiling of a Mutual Prodrug
Derpanicate: Structural Deconstruction and Pharmacological Profiling of a Mutual Prodrug
Executive Summary
Derpanicate (CAS 99518-29-3) is a synthetic, multi-targeted lipid-lowering agent originally developed by Edmond Pharma Srl[1]. Designed as a mutual prodrug, it covalently links four molecules of nicotinic acid (niacin) to a single pantethine core via ester bonds[2]. By synergizing the distinct pharmacological profiles of both moieties, Derpanicate was engineered to overcome the pharmacokinetic limitations of its parent compounds, specifically aiming to mitigate the rapid-onset vasodilation ("niacin flush") while maximizing hepatic lipid modulation[3]. This whitepaper provides an in-depth technical analysis of its chemical architecture, mechanistic pathways, and laboratory synthesis protocols.
Chemical Architecture & Structural Deconstruction
The structural brilliance of Derpanicate lies in its tetra-esterification. Pantethine, the core scaffold, is a dimeric molecule consisting of two pantetheine units linked by a central, redox-sensitive disulfide bridge. Each pantetheine unit contains a pantothenic acid (Vitamin B5) moiety and a cysteamine group, providing a total of four free hydroxyl groups (two primary and two secondary)[2].
In Derpanicate, all four of these hydroxyls are esterified with nicotinic acid. This modification masks the highly hydrophilic hydroxyl groups, drastically increasing the molecule's overall lipophilicity. This enhanced lipophilicity facilitates superior cellular membrane permeation and alters the systemic release kinetics, allowing for a sustained, enzyme-mediated liberation of the active components[3].
Structural decomposition of the Derpanicate mutual prodrug scaffold.
Physicochemical Properties
The quantitative data defining the Derpanicate molecule is summarized below to facilitate analytical comparison and assay development:
| Property | Value |
| IUPAC Nomenclature | Nicotinic acid, tetraester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide][2] |
| Common Name | Derpanicate (Synonyms: Derpanicato, EP-182)[4] |
| CAS Registry Number | 99518-29-3[2] |
| Molecular Formula | C46H54N8O12S2[4] |
| Molecular Weight | 975.12 g/mol [4] |
| Pharmacological Class | Antihyperlipidemic / Cholesterol Inhibitor[1] |
| Structural Features | 1x Disulfide bridge, 4x Nicotinate esters, 4x Amide bonds |
Mechanistic Pathway & Pharmacodynamics
Upon entering systemic circulation, Derpanicate acts as a substrate for non-specific plasma and tissue esterases. The enzymatic hydrolysis of its ester bonds yields a 4:1 molar ratio of nicotinic acid to pantethine, initiating a dual-pronged pharmacological response.
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Nicotinic Acid (Niacin) Pathway : The liberated nicotinic acid binds to the HCA2 (GPR109A) receptor located on adipocytes. This binding potently inhibits hormone-sensitive lipase, reducing the mobilization of free fatty acids (FFAs) to the liver. Consequently, hepatic synthesis of Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) is suppressed, while High-Density Lipoprotein (HDL) levels are elevated[3].
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Pantethine Pathway : The pantethine core is reduced in vivo to pantetheine, which serves as a direct, rate-limiting precursor for Coenzyme A (CoA) biosynthesis. Increased intracellular CoA enhances hepatic lipid beta-oxidation. Furthermore, the cysteamine moiety derived from pantethine degradation acts as an inhibitor of key cholesterol synthesis enzymes, including HMG-CoA reductase[1].
Dual pharmacological signaling pathway of Derpanicate metabolites.
Experimental Protocols: Synthesis & Validation
The synthesis of Derpanicate requires precise control over reaction conditions to ensure complete tetra-esterification while preserving the fragile central disulfide bond. The following protocol establishes a self-validating system for the synthesis and structural confirmation of the compound.
Step-by-Step Methodology
Step 1: Reagent Preparation and Solvation
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Action : Dissolve 1.0 equivalent of high-purity pantethine in anhydrous pyridine under an inert argon atmosphere.
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Causality : Pyridine is selected as a dual-purpose reagent. It acts as an excellent solvent for the highly polar pantethine and serves as an acid scavenger. Neutralizing the hydrochloric acid (HCl) generated during esterification is critical; an acidic environment would rapidly cleave the redox-sensitive disulfide bridge of the pantethine core.
Step 2: Controlled Esterification
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Action : Cool the reaction vessel to 0°C using an ice bath. Slowly add 4.5 equivalents of nicotinoyl chloride hydrochloride dropwise over 30 minutes. Allow the mixture to gradually warm to room temperature and stir for 24 hours.
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Causality : The reaction between an acyl chloride and an alcohol is highly exothermic. Strict temperature control at 0°C prevents thermal degradation of the reactants and minimizes the formation of dark, polymeric byproducts. A slight stoichiometric excess (4.5 eq) drives the equilibrium toward complete tetra-esterification, overcoming the steric hindrance at the secondary hydroxyl sites of the pantothenic acid moieties.
Step 3: In-Process Self-Validation (TLC)
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Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.
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Causality : This creates a self-validating feedback loop. The reaction is only terminated when the intermediate mono-, di-, and tri-esters are completely consumed, ensuring maximum yield of the target tetra-ester.
Step 4: Quenching and Phase Separation
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Action : Quench the reaction with ice-cold water. Extract the aqueous mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
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Causality : Ice water safely hydrolyzes unreacted nicotinoyl chloride. The NaHCO₃ wash is essential to deprotonate residual nicotinic acid and pyridine, partitioning them into the aqueous waste, while the highly lipophilic Derpanicate remains selectively in the DCM phase.
Step 5: Chromatographic Purification
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Action : Concentrate the organic layer under reduced pressure and purify the crude product via silica gel flash chromatography.
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Causality : Removes trace organic impurities and any residual partial esters, yielding pharmaceutical-grade Derpanicate (>98% purity).
Step 6: Orthogonal Analytical Validation
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Action : Analyze the purified compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR).
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Causality & Validation : HPLC-MS must confirm the exact mass (m/z 976.1[M+H]⁺) to definitively rule out the presence of tri-ester impurities (m/z 871.1), which are the most common failure points in poly-esterification. ¹H-NMR validates the structure by confirming the downfield shift of the protons at positions 2 and 4 of the pantothenic acid moiety, proving that esterification occurred exclusively at the target hydroxyls.
Experimental workflow for the synthesis and validation of Derpanicate.
